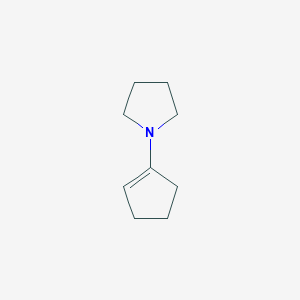

1-Pyrrolidino-1-cyclopentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29653. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopenten-1-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFSFYBXUYHNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884356 | |

| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7148-07-4 | |

| Record name | 1-(1-Cyclopenten-1-yl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentenylpyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(cyclopent-1-ene-1-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foundational Principles of 1-Pyrrolidino-1-cyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational principles of 1-pyrrolidino-1-cyclopentene, a key intermediate in organic synthesis. The document outlines its chemical properties, synthesis, and core reactivity, with a focus on its application in the formation of carbon-carbon bonds. Detailed experimental protocols and quantitative data are presented to support its practical application in a laboratory setting.

Core Concepts

This compound is a cyclic enamine, a class of compounds characterized by a nitrogen atom attached to a double bond. This structural feature renders the β-carbon atom nucleophilic, making it a powerful tool for the α-functionalization of ketones.[1] Enamines, such as this compound, serve as synthetic equivalents of enolates but offer the distinct advantage of reacting under milder, neutral conditions, which helps to prevent side reactions like polyalkylation that can occur with base-catalyzed enolate chemistry.[2]

The primary utility of this compound lies in the Stork Enamine Synthesis , a versatile method for the alkylation and acylation of ketones.[2][3] This three-step process involves:

-

Formation of the enamine from a ketone (cyclopentanone) and a secondary amine (pyrrolidine).

-

Alkylation or acylation of the enamine with an appropriate electrophile.

-

Hydrolysis of the resulting iminium salt to yield the α-substituted ketone.

This methodology is widely employed in the synthesis of complex organic molecules, including natural products and pharmaceutical agents.[1][3]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its effective use. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7148-07-4 | [1][4] |

| Molecular Formula | C₉H₁₅N | [1][4] |

| Molecular Weight | 137.23 g/mol | [1] |

| Appearance | Light yellow to orange clear liquid | [1] |

| Boiling Point | 100-110 °C at 15 mmHg; 93 °C at 16 mmHg | [1][3] |

| Density | 0.941 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.5155 - 1.52 | [1][3] |

Table 2: Spectroscopic Data for this compound

| Data Type | Key Peaks / Signals |

| FT-IR (cm⁻¹) | The FT-IR spectrum of this compound has been experimentally reported, with key vibrational assignments determined through theoretical calculations.[2] |

| ¹H NMR (ppm) | Data not available in the search results. |

| ¹³C NMR (ppm) | Data not available in the search results. |

| Mass Spectrum | Data available through the NIST Chemistry WebBook.[5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in Stork enamine alkylation and acylation reactions. These protocols are based on established procedures for analogous compounds and represent best practices.

Synthesis of this compound

This procedure details the formation of the enamine from cyclopentanone and pyrrolidine via azeotropic removal of water.

Reaction Scheme: Cyclopentanone + Pyrrolidine → this compound + Water

Protocol:

-

Apparatus Setup: Equip a round-bottomed flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

-

Reagents: To the flask, add cyclopentanone (1.00 eq), pyrrolidine (1.50 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq). Use a suitable solvent, such as toluene or benzene, to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess pyrrolidine under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude enamine by vacuum distillation to yield this compound as a clear, pale-yellow oil. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to prevent degradation.[3]

Stork Enamine Alkylation: Synthesis of 2-Methylcyclopentanone

This protocol describes the α-alkylation of cyclopentanone using its enamine derivative and an alkyl halide, followed by hydrolysis.

Workflow:

Protocol:

-

Alkylation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in a dry solvent such as dioxane.[6] Add methyl iodide (1.5 eq) dropwise at room temperature. Stir the mixture for 12-24 hours.

-

Hydrolysis: To the reaction mixture containing the intermediate iminium salt, add an aqueous acid solution (e.g., 10% HCl).[6] Stir vigorously for 1-2 hours at room temperature to facilitate complete hydrolysis.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-methylcyclopentanone.

Stork Enamine Acylation: Synthesis of 2-Acetylcyclopentanone

This protocol outlines the α-acylation of cyclopentanone to form a β-diketone, a valuable synthetic intermediate.

Protocol:

-

Acylation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF).[6] Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Hydrolysis: Hydrolyze the resulting intermediate by adding an aqueous acid solution (e.g., 10% HCl) and stirring for 1-2 hours.

-

Extraction: Extract the product from the aqueous layer using an organic solvent (e.g., ethyl acetate) multiple times.

-

Work-up: Combine the organic extracts, wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After removing the solvent by rotary evaporation, purify the crude 2-acetylcyclopentanone by column chromatography or recrystallization.

Reaction Mechanisms and Visualizations

The following diagrams, generated using Graphviz, illustrate the key chemical transformations involving this compound.

Synthesis of this compound

Mechanism of Stork Enamine Alkylation

References

- 1. chemimpex.com [chemimpex.com]

- 2. DFT, FT-IR and Raman investigations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 98 7148-07-4 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Pyrrolidine, 1-(1-cyclopenten-1-yl)- [webbook.nist.gov]

- 6. This compound(7148-07-4) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to 1-Pyrrolidino-1-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclopentene, a prominent enamine, serves as a cornerstone in modern organic synthesis. Its heightened nucleophilicity at the α-carbon position makes it an invaluable intermediate for the formation of carbon-carbon bonds. This guide delves into the core chemical properties, spectroscopic data, synthesis, and key reactions of this compound, with a particular focus on the Stork enamine alkylation and acylation reactions. Detailed experimental protocols and visual representations of reaction pathways are provided to facilitate its application in research and development, particularly in the synthesis of complex molecular architectures relevant to drug discovery and materials science.

Chemical and Physical Properties

This compound, also known as 1-(1-Cyclopenten-1-yl)pyrrolidine, is a cyclic enamine that presents as a light yellow to orange clear liquid under standard conditions.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅N | [1] |

| Molecular Weight | 137.23 g/mol | [1] |

| CAS Number | 7148-07-4 | [1] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Density | 0.941 g/mL at 25 °C | |

| Boiling Point | 100-110 °C at 15 mmHg | |

| Refractive Index (n20/D) | 1.5155 | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the key spectroscopic data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | Data available but specific shifts require access to specialized databases. |

| ¹³C NMR | Data available but specific shifts require access to specialized databases. |

Note: Specific peak assignments and coupling constants can be found in specialized chemical databases such as SpectraBase.

Infrared (IR) Spectroscopy

A detailed analysis of the FT-IR and Raman spectra of this compound has been conducted, providing insights into its vibrational modes.[2] Key vibrational frequencies are indicative of the C=C double bond of the cyclopentene ring and the C-N bond of the pyrrolidine moiety.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=C Stretch | ~1640 cm⁻¹ |

| C-N Stretch | ~1180 cm⁻¹ |

| C-H Stretch (alkenyl) | ~3040 cm⁻¹ |

| C-H Stretch (aliphatic) | 2850-2960 cm⁻¹ |

Note: These are approximate values and can vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation |

| 137 | Molecular Ion [M]⁺ |

| 136 | [M-H]⁺ |

| 108 | Loss of ethylene from the pyrrolidine ring |

| 94 | Loss of a propyl group |

| 68 | Cyclopentenyl cation |

Synthesis of this compound

This compound is synthesized via the acid-catalyzed reaction of cyclopentanone with pyrrolidine, a classic example of enamine formation. The reaction proceeds through a carbinolamine intermediate, followed by dehydration to yield the enamine. The removal of water is crucial to drive the equilibrium towards the product.

References

An In-depth Technical Guide to 1-Pyrrolidino-1-cyclopentene: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclopentene, a cyclic enamine, is a versatile and valuable reagent in modern organic synthesis. Its unique electronic and structural features make it a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the structure, properties, and key applications of this compound, with a focus on its role in the renowned Stork enamine alkylation and acylation reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its effective utilization in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Introduction

Enamines, nitrogen analogs of enols, are powerful intermediates in organic synthesis due to their enhanced nucleophilicity compared to their enolate counterparts. Among these, this compound has emerged as a particularly useful building block. Formed from the condensation of cyclopentanone and pyrrolidine, this cyclic enamine offers a stable yet reactive platform for the selective functionalization of the cyclopentanone core. Its applications are extensive, ranging from the synthesis of complex natural products to the development of novel pharmaceutical agents.[1][2] This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties and practical synthetic methodologies.

Structure and Physical Properties

This compound possesses a distinctive structure where the nitrogen atom's lone pair of electrons is in conjugation with the carbon-carbon double bond. This delocalization of electron density is responsible for its nucleophilic character at the β-carbon.

Caption: Chemical Structure of this compound

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅N | [2] |

| Molecular Weight | 137.23 g/mol | [2] |

| CAS Number | 7148-07-4 | [2] |

| Appearance | Light yellow to orange clear liquid | [2] |

| Boiling Point | 93 °C at 16 mmHg | [2] |

| Density | 0.95 g/mL | [2] |

| Refractive Index (n20/D) | 1.52 | [2] |

| Purity | ≥ 97% (GC) | [2] |

Spectroscopic Data

The structural characterization of this compound is corroborated by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.35 | Triplet | 1H | =CH | |

| 2.85 | Triplet | 4H | N-CH₂ (pyrrolidine) | |

| 2.25 | Triplet | 4H | =C-CH₂ (cyclopentene) | |

| 1.85 | Quintet | 4H | CH₂ (pyrrolidine) | |

| 1.75 | Quintet | 2H | CH₂ (cyclopentene) |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| 145.0 | =C-N | |

| 100.1 | =CH | |

| 48.2 | N-CH₂ (pyrrolidine) | |

| 32.5 | =C-CH₂ (cyclopentene) | |

| 25.0 | CH₂ (pyrrolidine) | |

| 22.8 | CH₂ (cyclopentene) |

Note: NMR data is predicted and typical, and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2840 | Strong | C-H stretching (alkane) |

| 1640 | Strong | C=C stretching (enamine) |

| 1450 | Medium | CH₂ bending |

| 1180 | Strong | C-N stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Fragment |

| 137 | 100 | [M]⁺ (Molecular Ion) |

| 108 | 60 | [M - C₂H₅]⁺ |

| 94 | 40 | [M - C₃H₇]⁺ |

| 82 | 35 | [C₅H₄N]⁺ |

| 67 | 50 | [C₅H₇]⁺ |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed condensation of cyclopentanone with pyrrolidine, with azeotropic removal of water.

Caption: Synthesis Workflow

Experimental Protocol:

A solution of cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a pale yellow oil.

Reactivity and Applications in Organic Synthesis

The nucleophilic character of the β-carbon of this compound makes it a key intermediate in various carbon-carbon bond-forming reactions.

Stork Enamine Alkylation

The Stork enamine alkylation provides a mild and selective method for the α-alkylation of ketones.[3] this compound reacts with various electrophiles, such as alkyl halides, to form an intermediate iminium salt, which is subsequently hydrolyzed to yield the α-alkylated cyclopentanone.

Caption: Stork Enamine Alkylation Pathway

To a solution of this compound (1.0 eq) in an aprotic solvent such as dioxane or THF, methyl iodide (1.1 eq) is added. The reaction mixture is stirred at room temperature until the formation of the iminium salt is complete (monitored by TLC). The intermediate salt is then hydrolyzed by the addition of aqueous acid (e.g., 10% HCl) to afford 2-methylcyclopentanone. The product is extracted, dried, and purified by distillation or chromatography. Typical yields for this reaction are in the range of 70-85%.

Stork Enamine Acylation

Similarly, this compound can be acylated using acyl halides or anhydrides. This reaction is a valuable method for the synthesis of 1,3-dicarbonyl compounds.[4]

References

An In-depth Technical Guide to the Synthesis of 1-Pyrrolidino-1-cyclopentene from Cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-pyrrolidino-1-cyclopentene, a valuable intermediate in organic synthesis. The primary method for this transformation is the Stork enamine reaction, a reliable and widely used method for the α-alkylation and α-acylation of carbonyl compounds.[1][2][3][4][5] This guide will detail the reaction mechanism, provide a representative experimental protocol, and summarize the key physical and spectral data for the product.

Core Concepts: The Stork Enamine Reaction

The synthesis of this compound from cyclopentanone is a classic example of the Stork enamine synthesis. This reaction proceeds in three main stages:

-

Enamine Formation: Cyclopentanone reacts with the secondary amine, pyrrolidine, in the presence of an acid catalyst to form the corresponding enamine, this compound. This is a reversible reaction, and to drive it to completion, the water byproduct is typically removed by azeotropic distillation, often employing a Dean-Stark apparatus.

-

Nucleophilic Attack: The resulting enamine is a nucleophilic species, with electron density concentrated on the α-carbon. It can then react with various electrophiles.

-

Hydrolysis: For many applications of the Stork enamine reaction, the resulting iminium salt is hydrolyzed back to a carbonyl compound. However, for the purpose of this guide, the stable enamine is the desired product.

Enamines are advantageous alternatives to enolates for the alkylation of ketones as they can be prepared under milder, neutral conditions, which helps to minimize side reactions such as polyalkylation.[2]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism for the formation of this compound and a typical experimental workflow for its synthesis.

Caption: Reaction mechanism for the acid-catalyzed formation of this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Property | Cyclopentanone | Pyrrolidine | This compound |

| CAS Number | 120-92-3 | 123-75-1 | 7148-07-4[1][6][7] |

| Molecular Formula | C₅H₈O | C₄H₉N | C₉H₁₅N[1][6][7] |

| Molecular Weight | 84.12 g/mol | 71.12 g/mol | 137.22 g/mol [1][6][7] |

| Boiling Point | 130.6 °C | 87 °C | 100-110 °C at 15 mmHg |

| Density | 0.948 g/mL | 0.866 g/mL | 0.941 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4366 | 1.4431 | 1.5155 |

| ¹H NMR (CDCl₃, δ) | - | - | ~4.3 (t, 1H, vinyl), ~2.9 (t, 4H, N-CH₂), ~2.2 (m, 4H, allylic), ~1.8 (m, 4H, N-CH₂-CH₂) |

| ¹³C NMR (CDCl₃, δ) | - | - | ~145 (C=C-N), ~95 (C=C-N), ~50 (N-CH₂), ~30 (allylic), ~25 (N-CH₂-CH₂), ~23 (allylic) |

| IR (neat, cm⁻¹) | ~1740 (C=O) | ~3300 (N-H) | ~1640 (C=C), ~1180 (C-N)[8][9] |

Note: NMR data are estimated based on typical values for similar enamines and may vary depending on the solvent and experimental conditions.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Cyclopentanone

-

Pyrrolidine

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: A round-bottom flask is equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Charging Reactants: To the flask are added cyclopentanone, a slight excess of pyrrolidine (e.g., 1.2 equivalents), and a suitable volume of anhydrous toluene to allow for efficient azeotropic removal of water. A catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents) is then added.

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

-

Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature. The toluene is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[8] The product should be stored under an inert atmosphere at 2-8 °C to prevent degradation.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

All glassware should be dry to prevent premature hydrolysis of the enamine.

-

Toluene is flammable and toxic; handle with appropriate personal protective equipment (PPE).

-

Pyrrolidine is corrosive and has a strong odor; handle with care and appropriate PPE.

-

p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

This in-depth guide provides the essential information for the successful synthesis and characterization of this compound. For specific applications, further optimization of the reaction conditions may be necessary.

References

- 1. CAS 7148-07-4: 1-(1-Cyclopenten-1-yl)pyrrolidine [cymitquimica.com]

- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. Illustrated Glossary of Organic Chemistry - Stork enamine reaction [chem.ucla.edu]

- 5. 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Pyrrolidine, 1-(1-cyclopenten-1-yl)- [webbook.nist.gov]

- 8. This compound(7148-07-4) IR Spectrum [chemicalbook.com]

- 9. DFT, FT-IR and Raman investigations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of 1-Pyrrolidino-1-cyclopentene: A Mechanistic and Methodological Guide

For Immediate Release

This technical guide provides an in-depth analysis of the formation mechanism of 1-Pyrrolidino-1-cyclopentene, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core chemical principles, a detailed experimental protocol, and relevant quantitative data associated with its synthesis. The formation of this enamine is a classic example of the Stork enamine reaction, a cornerstone of modern carbon-carbon bond formation strategies.

Core Mechanism of Formation

The synthesis of this compound from cyclopentanone and pyrrolidine is a reversible, acid-catalyzed reaction that proceeds through several distinct stages. The overall transformation involves the condensation of a secondary amine with a ketone to form an enamine and water.[1][2] Driving the reaction to completion typically requires the removal of water as it is formed, often through azeotropic distillation.[3]

The mechanism can be detailed in the following steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclopentanone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Pyrrolidine: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine, after a proton transfer from nitrogen to the oxygen.[1]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water).

-

Formation of the Iminium Ion: The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

-

Deprotonation and Enamine Formation: A base (which can be another molecule of pyrrolidine or the conjugate base of the acid catalyst) removes a proton from an alpha-carbon (a carbon atom adjacent to the carbon of the C=N bond). The electrons from the C-H bond then form a carbon-carbon double bond, and the pi electrons of the iminium bond move to the nitrogen atom, neutralizing its positive charge. This final step yields the stable enamine product, this compound.[1]

Quantitative Data

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₅N | [4][5] |

| Molecular Weight | 137.22 g/mol | [5] |

| Appearance | Light yellow to orange clear liquid | [4] |

| Boiling Point | 100-110 °C at 15 mmHg | [5] |

| Density | 0.941 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.5155 | [5] |

| Representative Yield | ~88% (for a substituted cyclopentanone analog) | [3] |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for enamine formation.[3]

Materials and Equipment:

-

Cyclopentanone

-

Pyrrolidine (freshly distilled)

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: A dry round-bottom flask is charged with cyclopentanone (1.0 eq), pyrrolidine (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

-

Solvent Addition: Anhydrous toluene is added to the flask to a suitable concentration (e.g., 0.5 M).

-

Azeotropic Distillation: The flask is equipped with a Dean-Stark apparatus and a reflux condenser and heated to reflux with vigorous stirring. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap.

-

Reaction Monitoring: The reaction is typically complete when the theoretical amount of water has been collected, or when analysis by TLC or GC-MS shows complete consumption of the starting cyclopentanone (typically 4-6 hours).[3]

-

Workup: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude enamine is purified by vacuum distillation to yield this compound as a pale yellow oil.[3]

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Toluene is flammable and toxic. Pyrrolidine is corrosive and has a strong odor. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Logical Workflow for Synthesis

The synthesis and purification of this compound follow a logical and sequential workflow designed to maximize yield and purity.

References

The Stork Enamine Alkylation: A Technical Guide to a Cornerstone of Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

The Stork enamine alkylation stands as a foundational and versatile method in organic synthesis for the α-alkylation of carbonyl compounds. Developed by Gilbert Stork, this reaction provides a powerful alternative to traditional enolate chemistry, offering milder reaction conditions and enhanced control over reactivity and regioselectivity.[1][2] This technical guide provides an in-depth exploration of the core principles of the Stork enamine alkylation, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, tailored for professionals in chemical research and pharmaceutical development.

Core Principles and Advantages

The Stork enamine alkylation proceeds through a three-step sequence:

-

Enamine Formation: A ketone or aldehyde is condensed with a secondary amine, typically pyrrolidine or morpholine, to form an enamine.[1][3] This step converts the electrophilic carbonyl carbon into a nucleophilic α-carbon.

-

Alkylation: The nucleophilic enamine attacks an electrophile, such as an alkyl halide, forming a new carbon-carbon bond and an intermediate iminium salt.[4][5]

-

Hydrolysis: The iminium salt is hydrolyzed, typically with aqueous acid, to regenerate the carbonyl group, yielding the α-alkylated product.[3][4]

A key advantage of the Stork enamine alkylation is the avoidance of strongly basic conditions required for enolate formation, which can lead to side reactions such as self-condensation (aldol) and polyalkylation.[1][2] Enamines are generally stable and can be isolated, offering greater control over the reaction.[4] Furthermore, the regioselectivity of alkylation can often be controlled in unsymmetrical ketones, as the less substituted enamine is typically the thermodynamic product and reacts at the less hindered α-position.[3]

Reaction Scope and Applications

The Stork enamine alkylation is compatible with a wide range of carbonyl compounds and electrophiles.

Carbonyl Substrates:

-

Cyclic ketones (e.g., cyclohexanone, cyclopentanone)

-

Acyclic ketones (e.g., acetone, 2-pentanone)

-

Aldehydes (e.g., isobutyraldehyde)

Secondary Amines for Enamine Formation:

-

Pyrrolidine

-

Morpholine

-

Piperidine

Electrophiles:

-

Alkyl Halides: Highly reactive halides such as allylic, benzylic, and propargylic halides are excellent electrophiles.[6] Methyl and other primary alkyl halides can also be used, though they may give lower to moderate yields.[6]

-

Acyl Halides: Reaction with acyl halides leads to the formation of 1,3-dicarbonyl compounds.

-

α,β-Unsaturated Systems: Enamines readily participate in Michael additions to α,β-unsaturated ketones, esters, and nitriles.

The robustness and reliability of the Stork enamine alkylation have made it a valuable tool in the synthesis of complex natural products and in the development of pharmaceutical agents.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Stork enamine alkylation, showcasing the versatility of the reaction with different substrates and electrophiles.

Table 1: Alkylation of Cyclohexanone Enamines

| Secondary Amine | Electrophile | Solvent | Reaction Conditions | Yield (%) |

| Pyrrolidine | Allyl bromide | Benzene | Reflux, 18 hr | 83 |

| Pyrrolidine | Benzyl bromide | Benzene | Reflux, 12 hr | 75 |

| Morpholine | Methyl iodide | Methanol | Reflux, 24 hr | 50-60 |

| Pyrrolidine | Ethyl bromoacetate | Dioxane | Reflux, 20 hr | 65 |

Table 2: Alkylation of Acyclic Ketone and Aldehyde Enamines

| Carbonyl Compound | Secondary Amine | Electrophile | Solvent | Reaction Conditions | Yield (%) |

| Acetone | Pyrrolidine | Allyl bromide | Dioxane | Reflux, 24 hr | 70 |

| 2-Pentanone | Morpholine | Benzyl chloride | Benzene | Reflux, 18 hr | 60 |

| Isobutyraldehyde | Pyrrolidine | Methyl iodide | Acetonitrile | Room Temp, 48 hr | 55 |

| Propiophenone | Morpholine | Propargyl bromide | Dioxane | Reflux, 12 hr | 68 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Preparation of the Pyrrolidine Enamine of Cyclohexanone

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Dean-Stark apparatus

Procedure:

-

A solution of cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

The mixture is heated to reflux, and the azeotropic removal of water is monitored.

-

The reaction is typically complete within 3-5 hours, once the theoretical amount of water has been collected.

-

The toluene is removed under reduced pressure to yield the crude enamine, which can often be used in the subsequent alkylation step without further purification.

Alkylation of Cyclohexanone Pyrrolidine Enamine with Allyl Bromide

Materials:

-

1-(1-Cyclohexenyl)pyrrolidine (the enamine from the previous step)

-

Allyl bromide

-

Benzene or Dioxane (solvent)

Procedure:

-

The crude 1-(1-cyclohexenyl)pyrrolidine (1.0 eq) is dissolved in anhydrous benzene or dioxane.

-

Allyl bromide (1.1 eq) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux for 12-18 hours.

-

After cooling, the resulting iminium salt precipitates and is collected by filtration.

Hydrolysis of the Iminium Salt to 2-Allylcyclohexanone

Materials:

-

The iminium salt from the alkylation step

-

Water

-

Hydrochloric acid (catalyst)

Procedure:

-

The filtered iminium salt is suspended in water.

-

A catalytic amount of hydrochloric acid is added.

-

The mixture is stirred at room temperature or gently heated until hydrolysis is complete (monitored by TLC or GC).

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to afford 2-allylcyclohexanone.

Visualizing the Reaction Pathway

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and workflows of the Stork enamine alkylation.

Caption: Overall workflow of the Stork enamine alkylation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

The Pivotal Role of Enamines in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Enamines, the nitrogen analogues of enols, have emerged from being curiosities to indispensable tools in the arsenal of modern organic synthesis. Their unique reactivity as neutral, yet highly nucleophilic, carbon species has revolutionized the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core principles of enamine chemistry, their application in key synthetic transformations, and their significant impact on the efficient synthesis of pharmaceuticals.

Core Principles of Enamine Chemistry

Enamines are generally formed through the condensation of a secondary amine with an aldehyde or a ketone containing at least one α-hydrogen.[1][2] This reversible reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium towards the enamine product. The nucleophilicity of enamines stems from the delocalization of the nitrogen's lone pair of electrons into the double bond, creating a resonance structure with a negative charge on the α-carbon.[3] This makes them potent carbon nucleophiles under neutral or mildly acidic conditions, offering a distinct advantage over enolates which require strong bases for their formation.[4]

The reactivity of enamines is highly tunable based on the choice of the secondary amine and the carbonyl compound. Cyclic secondary amines like pyrrolidine and morpholine are commonly employed to form highly reactive enamines.[5]

Key Synthetic Applications of Enamines

The versatility of enamines is demonstrated in a wide array of classic and modern organic reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Stork Enamine Alkylation and Acylation

Pioneered by Gilbert Stork, the Stork enamine reaction is a cornerstone of enamine chemistry, providing a mild and selective method for the α-alkylation and α-acylation of aldehydes and ketones.[5][6] The reaction proceeds in three main steps:

-

Enamine Formation: The carbonyl compound reacts with a secondary amine to form the enamine intermediate.

-

Nucleophilic Attack: The enamine attacks an electrophile, such as an alkyl halide or an acyl halide, to form an iminium salt.

-

Hydrolysis: The iminium salt is hydrolyzed to regenerate the carbonyl group, now functionalized at the α-position.[7]

This method avoids the issues of polyalkylation and self-condensation often encountered with enolate chemistry under strongly basic conditions.[4]

Enamine-Mediated Michael Additions

Enamines are excellent nucleophiles for 1,4-conjugate addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds.[8] This reaction is highly efficient for the formation of 1,5-dicarbonyl compounds, which are valuable synthetic intermediates. The overall process, similar to the Stork alkylation, involves enamine formation, Michael addition, and subsequent hydrolysis of the resulting iminium salt.[4]

Asymmetric Enamine Catalysis: A Paradigm Shift in Synthesis

The development of asymmetric enamine catalysis represents a monumental achievement in organic synthesis, earning Benjamin List and David MacMillan the Nobel Prize in Chemistry in 2021.[9] This strategy utilizes chiral secondary amines as catalysts to generate chiral enamines in situ, which then react with electrophiles to produce enantiomerically enriched products.[10] Proline and its derivatives are among the most successful and widely used catalysts in this field.[11]

Asymmetric enamine catalysis has provided access to a vast range of enantiomerically pure compounds through various transformations, including:

-

Asymmetric Aldol Reactions: Proline-catalyzed intermolecular aldol reactions between ketones and aldehydes afford β-hydroxy ketones with high diastereo- and enantioselectivity.[12]

-

Asymmetric Michael Additions: The conjugate addition of aldehydes and ketones to nitroalkenes and enones, catalyzed by chiral amines, yields optically active products.

-

Asymmetric α-Functionalization: This includes α-amination, α-oxidation, and α-halogenation reactions, providing direct routes to chiral α-heteroatom-substituted carbonyl compounds.

Quantitative Data in Asymmetric Enamine Catalysis

The efficiency and selectivity of asymmetric enamine catalysis are demonstrated by the high yields and enantiomeric excesses (ee) achieved in various reactions.

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Solvent | Yield (%) | ee (%) | Reference |

| Aldol Reaction | (S)-Proline (20 mol%) | Cyclohexanone | 4-Nitrobenzaldehyde | MeOH/H₂O | 99 | 99 | [12] |

| Aldol Reaction | (S)-Proline (30 mol%) | Acetone | 2-Nitrobenzaldehyde | DMSO | 68 | 75 | [13] |

| Michael Addition | Diphenylprolinol silyl ether | Propanal | Nitrostyrene | CHCl₃/iPrOH | 95 | 95 | [13] |

| α-Alkylation | Chiral Imidazolidinone | Butanal | Diethyl 2-bromo-2-methylmalonate | N/A | 98 | 91 | [14] |

| α-Amination | Chiral Secondary Amine | Various Aldehydes | N/A | N/A | Good | High | [15] |

Enamines in Drug Development and Total Synthesis

The ability to construct complex chiral molecules with high efficiency has made enamine catalysis a powerful tool in the pharmaceutical industry and in the total synthesis of natural products.

A prominent example is the synthesis of the antiviral drug Oseltamivir (Tamiflu®). Several synthetic routes leverage asymmetric enamine catalysis for the key stereoselective construction of the cyclohexene core.[16][17] For instance, the Hayashi-Jørgensen synthesis employs a proline-derived catalyst for an enantioselective Michael addition, establishing a crucial stereocenter in the molecule.[18]

Experimental Protocols for Key Enamine Reactions

General Procedure for Enamine Formation from Cyclohexanone and Pyrrolidine

This procedure describes the formation of 1-(pyrrolidin-1-yl)cyclohex-1-ene, a common enamine intermediate.[19]

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask, add cyclohexanone, an equimolar amount of pyrrolidine, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue reflux until no more water is collected.

-

Cool the reaction mixture to room temperature. The resulting toluene solution of the enamine can be used directly in the next step or purified by distillation under reduced pressure.

Stork Enamine Alkylation: Synthesis of 2-Allylcyclohexanone

This protocol outlines the alkylation of cyclohexanone using its pyrrolidine enamine with allyl bromide.

Materials:

-

1-(pyrrolidin-1-yl)cyclohex-1-ene (prepared as above)

-

Allyl bromide

-

Dry solvent (e.g., THF, dioxane)

-

Aqueous HCl solution

Procedure:

-

Dissolve the enamine in a dry solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add allyl bromide dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Add an aqueous HCl solution to the reaction mixture to hydrolyze the intermediate iminium salt.

-

Stir the mixture vigorously for 1-2 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford 2-allylcyclohexanone.

Proline-Catalyzed Asymmetric Aldol Reaction

This is a representative procedure for the enantioselective aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.[12]

Materials:

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

(S)-Proline (20 mol%)

-

Methanol/Water (2:1 v/v)

Procedure:

-

In a reaction vessel, dissolve 4-nitrobenzaldehyde and (S)-proline in the methanol/water solvent mixture.

-

Add cyclohexanone to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired β-hydroxy ketone. The enantiomeric excess can be determined by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows in Enamine Catalysis

The catalytic cycles of enamine-mediated reactions can be visualized to better understand the role of the catalyst and the intermediates involved.

Conclusion

Enamines have fundamentally transformed the landscape of modern organic synthesis. From their initial application in the Stork enamine alkylation to their central role in the development of asymmetric organocatalysis, enamines have consistently provided elegant and powerful solutions to challenging synthetic problems. For researchers, scientists, and drug development professionals, a deep understanding of enamine chemistry is crucial for the design of efficient and stereoselective synthetic routes to novel and valuable molecules. The continued exploration of enamine reactivity promises to unveil even more innovative and sustainable synthetic methodologies in the future.

References

- 1. Enamines — Making Molecules [makingmolecules.com]

- 2. Enamine - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction [jove.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nobelprize.org [nobelprize.org]

- 10. Asymmetric enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. chemistry-online.com [chemistry-online.com]

An In-depth Technical Guide to 1-Pyrrolidino-1-cyclopentene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclopentene, a prominent member of the enamine family of organic compounds, serves as a versatile and crucial intermediate in modern synthetic chemistry. Its unique electronic structure, characterized by a nucleophilic α-carbon, allows for a wide array of chemical transformations, making it an invaluable tool in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its applications, particularly in the realm of pharmaceutical development.

Introduction

This compound, also known as 1-(1-Cyclopenten-1-yl)pyrrolidine, is a cyclic enamine derived from the condensation of cyclopentanone and pyrrolidine.[1][2] The delocalization of the nitrogen lone pair into the double bond renders the β-carbon electron-rich and highly nucleophilic. This inherent reactivity is harnessed in the Stork enamine synthesis, a powerful method for the α-alkylation and α-acylation of ketones.[3][4][5] The ability to form carbon-carbon bonds under relatively mild conditions makes this compound a cornerstone in the synthesis of natural products, pharmaceuticals, and novel organic materials.[1] This document aims to provide a detailed technical resource for professionals utilizing this reagent in their research and development endeavors.

Physical and Chemical Properties

This compound is typically a light yellow to orange clear liquid under standard conditions.[6] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(Cyclopent-1-en-1-yl)pyrrolidine | [2] |

| Synonyms | This compound, N-(1-Cyclopentenyl)pyrrolidine | [2] |

| CAS Number | 7148-07-4 | [2] |

| Molecular Formula | C₉H₁₅N | |

| Molecular Weight | 137.22 g/mol | |

| Appearance | Light yellow to yellow to orange clear liquid | [6] |

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Boiling Point | 100-110 °C at 15 mmHg; 93 °C at 16 mmHg | [7] |

| Density | 0.941 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.5155 | [7] |

| Flash Point | 47 °C (closed cup) | [7] |

| Storage Temperature | 2-8°C | [7] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic methods.

Table 3: Spectroscopic Data Summary for this compound

| Technique | Key Features and Expected Signals | Reference(s) |

| ¹H NMR | Signals corresponding to the vinyl proton, and protons on the cyclopentene and pyrrolidine rings. | [8] |

| ¹³C NMR | Signals for the enamine double bond carbons (C=C-N), and the aliphatic carbons of the two rings. | [9] |

| FT-IR | Characteristic C=C stretching vibration of the enamine, C-N stretching, and C-H stretching and bending vibrations. A detailed experimental and theoretical study of its FT-IR and Raman spectra is available. | [10] |

| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation patterns. | [2][11] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound and its subsequent use in alkylation and acylation reactions.

Synthesis of this compound

This procedure is based on the well-established method for enamine formation from a ketone and a secondary amine.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Cyclopentanone

-

Pyrrolidine

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene (anhydrous)

-

Sodium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-TsOH (0.01 eq) in toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by TLC or GC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound as a clear, yellowish liquid.

Alkylation of this compound (Stork Enamine Alkylation)

This protocol describes the reaction of the enamine with an alkyl halide to form a C-C bond at the α-position of the original ketone.

Caption: Experimental workflow for Stork enamine alkylation.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Dioxane or THF (anhydrous)

-

10% Hydrochloric acid (aq)

-

Diethyl ether

-

Brine

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dioxane or THF.

-

Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. The formation of a precipitate (the iminium salt) may be observed.

-

Add 10% aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to effect hydrolysis.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify the resulting 2-alkyl-cyclopentanone by column chromatography or distillation.

Acylation of this compound

This protocol details the reaction of the enamine with an acyl halide to produce a β-diketone.

Materials:

-

This compound

-

Acyl halide (e.g., acetyl chloride)

-

Triethylamine

-

THF (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Add the acyl halide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 2-acyl-cyclopentanone.

Reactivity and Mechanism

The reactivity of this compound is dominated by the nucleophilicity of its β-carbon. The general mechanism for its reaction with electrophiles (the Stork enamine synthesis) involves two key stages:

-

Nucleophilic Attack: The enamine attacks an electrophile (E⁺), such as an alkyl halide or an acyl halide, to form an iminium salt intermediate.[4][5]

-

Hydrolysis: The iminium salt is subsequently hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the α-substituted ketone.[4][5]

Caption: Logical flow of the Stork enamine reaction.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a wide range of organic molecules.[6]

-

Pharmaceutical Synthesis: It is employed in the synthesis of complex molecules with potential therapeutic applications. The pyrrolidine moiety itself is a common scaffold in many biologically active compounds.[6]

-

Natural Product Synthesis: The Stork enamine reaction is a key step in the total synthesis of numerous natural products.

-

Materials Science: It can be used in the development of novel polymers and functional materials.[6]

While enamines and imines are known to be reactive intermediates in some biological pathways, there is no specific, well-defined signaling pathway directly involving this compound in the current body of scientific literature.[12] Its primary role remains that of a synthetic intermediate in a laboratory and industrial setting.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[7]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[7]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its ability to facilitate the formation of carbon-carbon bonds at the α-position of a ketone under mild conditions has cemented its importance in the synthetic chemist's toolkit. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in research and development, particularly in the pursuit of novel pharmaceuticals and complex molecular targets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine, 1-(1-cyclopenten-1-yl)- [webbook.nist.gov]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-(1-吡咯烷)环戊烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound(7148-07-4) IR Spectrum [chemicalbook.com]

- 10. DFT, FT-IR and Raman investigations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolidine, 1-(1-cyclopenten-1-yl)- [webbook.nist.gov]

- 12. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 7148-07-4 properties and uses

An In-Depth Technical Guide to 1-(1-Cyclopenten-1-yl)pyrrolidine (CAS 7148-07-4)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(1-cyclopenten-1-yl)pyrrolidine, CAS number 7148-07-4. The content is tailored for researchers, scientists, and professionals in drug development, focusing on the compound's role as a key synthetic intermediate.

Introduction

1-(1-Cyclopenten-1-yl)pyrrolidine is a cyclic enamine widely utilized in organic synthesis. It is not recognized for intrinsic biological activity but serves as a crucial nucleophilic building block for the construction of complex molecular architectures. Its primary utility lies in its function as a stable and easily handled enamine, enabling selective α-alkylation and α-acylation of the parent ketone, cyclopentanone. This reactivity is fundamental to its application in the synthesis of several active pharmaceutical ingredients (APIs), including the angiotensin-converting enzyme (ACE) inhibitor Ramipril and the marine alkaloid Halichlorine, an inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression. This guide details its properties, synthesis, and key applications, providing protocols for its preparation and subsequent use in synthetically important reactions.

Chemical and Physical Properties

1-(1-Cyclopenten-1-yl)pyrrolidine is a flammable, clear to light yellow liquid. It is sensitive to moisture and air, necessitating storage under an inert atmosphere such as dry nitrogen[1]. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7148-07-4 | [2][3] |

| Molecular Formula | C₉H₁₅N | [2][3] |

| Molecular Weight | 137.22 g/mol | [3] |

| Appearance | Clear yellow to brown liquid | [4] |

| Boiling Point | 100-110 °C at 15 mmHg | [4] |

| Density | 0.941 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5155 | |

| Flash Point | 47 °C (116.6 °F) - closed cup | [4] |

| Storage Temperature | 2-8 °C | [4] |

| pKa (Predicted) | 8.90 ± 0.20 | |

| LogP (Predicted) | 2.27 |

Synonyms: N-(1-Cyclopenten-1-yl)pyrrolidine, 1-Pyrrolidinocyclopentene, Cyclopentanone pyrrolidine enamine[5].

Synthesis and Experimental Protocols

The most common and efficient method for preparing 1-(1-cyclopenten-1-yl)pyrrolidine is the acid-catalyzed condensation of cyclopentanone with pyrrolidine, with azeotropic removal of water to drive the reaction to completion[1].

Experimental Protocol: Synthesis of 1-(1-Cyclopenten-1-yl)pyrrolidine

Materials:

-

Cyclopentanone (1.0 mol)

-

Pyrrolidine (1.5 mol)[6]

-

p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.05 mol)[6]

-

Toluene (as solvent)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone, pyrrolidine, p-toluenesulfonic acid, and toluene[6].

-

Heat the mixture to reflux (approximately 110 °C)[6]. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting ketone is consumed (typically 4-6 hours)[7].

-

Cool the reaction mixture to room temperature.

-

Remove the solvent (toluene) under reduced pressure[6].

-

Purify the crude product by vacuum distillation to yield 1-(1-cyclopenten-1-yl)pyrrolidine as a colorless to pale yellow oil[6]. A typical reported yield is 94.6%[6].

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine, 1-(1-cyclopenten-1-yl)- [webbook.nist.gov]

- 3. Pyrrolidine, 1-(1-cyclopenten-1-yl)- | C9H15N | CID 81570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CN104817486A - Ramipril intermediate synthesis method - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

The Core Reactivity of Cyclic Enamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of cyclic enamines, versatile intermediates in organic synthesis with significant applications in pharmaceutical and natural product chemistry. This document details their synthesis, key reactions—including alkylation, acylation, and cycloaddition—and the factors governing their reactivity, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Cyclic Enamines

Cyclic enamines are a subclass of enamines where the nitrogen atom and the double bond are part of a ring system. They are valuable synthetic intermediates due to their enhanced stability and unique reactivity compared to their acyclic counterparts. The lone pair of electrons on the nitrogen atom delocalizes into the π-system of the double bond, rendering the β-carbon atom nucleophilic. This inherent nucleophilicity is the cornerstone of their utility in carbon-carbon bond-forming reactions.

The reactivity of cyclic enamines is influenced by several factors, including:

-

Ring Size: The size of the ring affects the planarity of the enamine system and, consequently, the overlap between the nitrogen lone pair and the double bond's π-orbitals. This has a direct impact on their nucleophilicity. Generally, five-membered ring enamines are the most reactive.[1][2]

-

Stereochemistry: The substituents on the ring and the nitrogen atom can introduce steric hindrance, influencing the regioselectivity and stereoselectivity of their reactions.

-

Electronic Effects: Electron-donating or withdrawing groups on the ring or the nitrogen atom can modulate the electron density at the β-carbon, thereby altering the enamine's reactivity.

Synthesis of Cyclic Enamines

The most common method for synthesizing cyclic enamines is the condensation of a cyclic ketone with a secondary amine, typically catalyzed by an acid, with the concomitant removal of water.[3] Various methods have been developed to drive the equilibrium towards the enamine product, including azeotropic distillation and the use of dehydrating agents.

General Experimental Protocol for the Synthesis of a 6-Membered Cyclic Enamine (1-morpholinocyclohex-1-ene)

Materials:

-

Cyclohexanone

-

Morpholine

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), morpholine (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude enamine.

-

Purify the crude product by vacuum distillation to obtain 1-morpholinocyclohex-1-ene.

The following diagram illustrates the general workflow for the synthesis of cyclic enamines.

Key Reactions of Cyclic Enamines

Alkylation

The Stork enamine alkylation is a classic and highly effective method for the α-alkylation of ketones.[4] Cyclic enamines react as soft nucleophiles with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the β-carbon. The resulting iminium salt is then hydrolyzed to yield the α-alkylated ketone.

General Reaction Scheme:

Cyclic Enamine + R-X → [Iminium Salt] --(H₂O)--> α-Alkylated Ketone

| Cyclic Ketone | Secondary Amine | Alkyl Halide | Product | Yield (%) | Reference |

| Cyclohexanone | Pyrrolidine | Allyl bromide | 2-Allylcyclohexanone | ~75-85 | [5] |

| Cyclohexanone | Pyrrolidine | Benzyl bromide | 2-Benzylcyclohexanone | ~70-80 | [5] |

| Cyclopentanone | Morpholine | Methyl iodide | 2-Methylcyclopentanone | ~60-70 | [3] |

Acylation

Similar to alkylation, cyclic enamines can be acylated using acyl halides or anhydrides. This reaction, known as the Stork acylation, provides a convenient route to β-diketones.[6][7] The initial acylation at the β-carbon is followed by hydrolysis of the resulting iminium salt.

General Reaction Scheme:

Cyclic Enamine + RCOCl → [Acyl Iminium Salt] --(H₂O)--> β-Diketone

| Cyclic Ketone | Secondary Amine | Acylating Agent | Product | Yield (%) | Reference |

| Cyclohexanone | Morpholine | Acetyl chloride | 2-Acetylcyclohexanone | High | [6] |

| Cyclopentanone | Pyrrolidine | Benzoyl chloride | 2-Benzoylcyclopentanone | Good | [8] |

The following diagram illustrates the general mechanism of Stork enamine alkylation and acylation.

Cycloaddition Reactions

Cyclic enamines are excellent partners in various cycloaddition reactions, providing access to complex polycyclic frameworks.

Cyclic enamines can react with 1,3-dipoles, such as azides and nitrones, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings.[9][10] These reactions often proceed with high diastereoselectivity.[9][10]

| Cyclic Enamine | 1,3-Dipole | Product Type | Yield (%) | Diastereomeric Ratio | Reference |

| 1-Pyrrolidino-1-cyclopentene | Phenyl azide | Triazoline derivative | Good | - | [2] |

| N-Silyl cyclic enamine | Azomethine imine | Tetracyclic pyrazolidinone | up to 96% | up to >20:1 | [11][12] |

Enamines can also participate as the dienophile in Diels-Alder reactions, although this is less common. More frequently, dienamines, which are vinylogous enamines, are used as the diene component in [4+2] cycloadditions with electron-deficient dienophiles.[13] These reactions are a powerful tool for the synthesis of six-membered rings and can be highly enantioselective when chiral catalysts are employed.[14]

| Diene (from cyclic enamine) | Dienophile | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |

| Dienamine from cyclohexanone | α,β-Unsaturated aldehyde | Tetrahydrocarbazole derivative | High | up to 99 | [14] |

| Dienamine from cyclopentanone | Nitrostyrene | Cyclopentadiene adduct | Good | High | [14] |

The following diagram depicts the general scheme of [3+2] and [4+2] cycloaddition reactions involving cyclic enamines or their derivatives.

References

- 1. Enamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 5. eclass.uoa.gr [eclass.uoa.gr]

- 6. Illustrated Glossary of Organic Chemistry - Stork acylation reaction [chem.ucla.edu]

- 7. youtube.com [youtube.com]

- 8. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Enantioselective Cascade Reactions of Aminocatalytic Dienamines and Trienamines Initiated by a Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

1-Pyrrolidino-1-cyclopentene: A Comprehensive Technical Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclopentene has emerged as a versatile and powerful synthetic building block in modern organic chemistry. Its unique structural features, particularly the nucleophilic enamine moiety, enable a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its synthesis, physical and spectroscopic properties, and its application in key synthetic reactions such as Stork enamine alkylations, Michael additions, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and drug development professionals with the knowledge to effectively utilize this reagent in their synthetic endeavors. A notable application highlighted is its crucial role in the total synthesis of marine alkaloids like halichlorine, pinnaic acid, and tauropinnaic acid.

Introduction

Enamines, vinylogous analogues of amines, are highly valuable intermediates in organic synthesis due to the nucleophilic character of their β-carbon atom. Among these, this compound, formed from the condensation of cyclopentanone and pyrrolidine, stands out for its high reactivity and utility in forming carbon-carbon bonds under mild conditions. This guide will delve into the synthesis, reactivity, and diverse applications of this important synthetic tool.

Properties of this compound